Cas no 1331-31-3 (o-Chloroethylbenzene)
o-Chloroethylbenzene structure
Product Name:o-Chloroethylbenzene
Numero CAS:1331-31-3
MF:C8H9Cl
MW:140.610061407089
CID:83632
PubChem ID:231496
Update Time:2025-04-18
o-Chloroethylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- o-Chloroethylbenzene
- 2-CHLOROETHYLBENZENE
- 1-(2-methylpropyl)hydrazinecarboxamide
- 1-Chloro-1-phenylethane
- alpha-Chloroethylbenzene
- Benzene, chloroethyl-
- Ethylchlorobenzene
- 2-(Chloroethyl)benzene
- A833653
- Benzene, (2-chloroethyl)-
- HSDB 8375
- phenylethyl chloride
- DTXSID3060748
- .beta.-Phenylethyl chloride
- 1331-31-3
- BENZENE, (.BETA.-CHLOROETHYL)-
- NSC27886
- 1-Chloro-2-phenylethane
- beta-Phenylethyl chloride
- chloroethylbenzene
- NSC 27886
- F0001-1658
- (2-Chloroethyl)benzene, 99%
- Q27275303
- C7T86VN1QZ
- (beta-Chloroethyl)benzene
- 2-Phenylethyl chloride
- UNII-C7T86VN1QZ
- (2-chloroethyl) benzene
- AKOS000120652
- D70839
- NS00022528
- (2-chloro-ethyl)-benzene
- .beta.-Phenethyl chloride
- FT-0632610
- Phenethyl chloride
- SCHEMBL124719
- SCHEMBL5705619
- Phenethylchloride
- InChI=1/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H
- (.beta.-Chloroethyl)benzene
- 622-24-2
- 2-chloroethyl-benzene
- beta-Phenethyl chloride
- EINECS 210-725-6
- CHLOROETHYL)BENZENE, (2-
- CS-W016446
- W-105031
- (2-Chloroethyl)benzene
- (2-chloroethyl)-benzene
- MFCD00000977
- 2-Phenyl-1-chloroethane
- NSC-27886
- phenyl ethyl chloride
-
- Inchi: 1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
- Chiave InChI: MNNZINNZIQVULG-UHFFFAOYSA-N
- Sorrisi: ClCCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 131.10599
- Massa monoisotopica: 140.039278
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 65
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.0536 (estimate)
- Punto di fusione: -62.6°C
- Punto di ebollizione: 188.79°C (estimate)
- Punto di infiammabilità: 91.2°C
- Indice di rifrazione: 1.5275 (estimate)
- PSA: 72.35
- LogP: log Kow = 2.95
o-Chloroethylbenzene Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
1331-31-3 (o-Chloroethylbenzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti